Cas no 23441-87-4 (6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone)

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is a heterocyclic organic compound featuring a quinazolinone core substituted with chloro and chlorophenyl groups. This structure imparts notable reactivity and potential utility in pharmaceutical and agrochemical applications. Its dual chloro substitutions enhance electrophilic character, making it a versatile intermediate for further functionalization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications in synthetic pathways, supporting research in medicinal chemistry and material science. Analytical characterization is straightforward due to its distinct spectral properties, ensuring reliable identification and purity assessment. This compound is particularly valuable for developing biologically active molecules and exploring structure-activity relationships.
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone structure
23441-87-4 structure
Product Name:6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
CAS No:23441-87-4
MF:C14H8Cl2N2O
MW:291.132121086121
MDL:MFCD16090006
CID:1075764
Update Time:2025-11-02

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
    • 6-chloro-4-(2-chloro-phenyl)-1H-quinazolin-2-one
    • Q63392805
    • 6-CHLORO-4-(ORTHO-CHLOROPHENYL)-2(1H)-QUINAZOLINONE
    • 6-chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one
    • MDL: MFCD16090006
    • Inchi: 1S/C14H8Cl2N2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
    • InChI Key: FIKXZQLWVRAQOA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1Cl)=NC(N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 399
  • XLogP3: 3.4
  • Topological Polar Surface Area: 41.5

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB298635-100 mg
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone, 90%; .
23441-87-4 90%
100 mg
€35.00 2023-07-20
abcr
AB298635-100mg
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone, 90%; .
23441-87-4 90%
100mg
€288.00 2025-02-13
Ambeed
A964803-10mg
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
23441-87-4 90%
10mg
$86.0 2024-04-21

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone Suppliers

Amadis Chemical Company Limited
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(CAS:23441-87-4)6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Order Number:A1151159
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:14
Price ($):171.0
Email:sales@amadischem.com

Additional information on 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone

Comprehensive Guide to 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone (CAS No. 23441-87-4): Properties, Applications, and Market Insights

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone (CAS No. 23441-87-4) is a specialized quinazolinone derivative with significant interest in pharmaceutical and chemical research. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities. The presence of chlorine atoms at specific positions enhances its reactivity and potential applications in drug development. Researchers and industries are increasingly exploring 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone due to its unique structural features and promising properties.

The molecular formula of 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is C14H8Cl2N2O, with a molecular weight of 291.13 g/mol. Its structure consists of a quinazolinone core substituted with chlorine atoms at the 6-position and a 2-chlorophenyl group at the 4-position. This arrangement contributes to its stability and solubility characteristics, making it suitable for various synthetic applications. The compound typically appears as a white to off-white crystalline powder, with a melting point range that ensures compatibility with standard laboratory handling procedures.

In pharmaceutical research, 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone serves as a valuable intermediate compound for the synthesis of more complex molecules. Recent studies have focused on its potential as a scaffold for developing kinase inhibitors, which are crucial in targeted cancer therapies. The compound's ability to interact with specific enzyme active sites has drawn attention from medicinal chemists exploring treatments for various diseases. Additionally, its structural similarity to known bioactive molecules makes it a promising candidate for further pharmacological investigations.

The synthesis of 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone typically involves multi-step organic reactions, starting from readily available precursors. Common methods include the condensation of 2-amino-5-chlorobenzoic acid with 2-chlorobenzaldehyde, followed by cyclization under controlled conditions. Optimization of these synthetic routes has been a focus area for researchers aiming to improve yield and purity while reducing environmental impact. Recent advancements in green chemistry approaches have led to more sustainable production methods for this and related quinazolinone derivatives.

Analytical characterization of 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone employs standard techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and development applications. The stability profile of this molecule under various storage conditions has been well-documented, with recommendations for protection from light and moisture to maintain its integrity over extended periods.

Beyond pharmaceutical applications, 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone finds use in material science as a building block for functional materials. Its conjugated system and electron-withdrawing groups make it interesting for developing organic semiconductors and photoluminescent materials. Researchers are exploring its incorporation into molecular frameworks for advanced materials with tailored electronic properties.

The global market for 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Major suppliers offer the compound in various quantities, from milligram-scale for research laboratories to kilogram quantities for industrial applications. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis, with purity grades ranging from technical to pharmaceutical standards.

Regulatory aspects of 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone vary by region, with most jurisdictions classifying it as a research chemical. Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are recommended when working with this compound. Safety data sheets provide comprehensive information about its handling, storage, and disposal in compliance with international chemical safety standards.

Recent scientific literature highlights several novel applications of 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone derivatives. These include their evaluation as potential antimicrobial agents and their use in designing metal-organic frameworks (MOFs). The compound's versatility continues to attract attention from diverse research fields, with new publications regularly appearing in peer-reviewed journals.

For researchers seeking alternatives or related compounds, several structural analogs of 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone are commercially available. These include variations in the halogen substitution pattern and modifications to the quinazolinone core. Comparative studies of these analogs help establish structure-activity relationships that guide further molecular design efforts.

The future outlook for 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone remains positive, with ongoing research exploring its full potential. As synthetic methodologies advance and biological screening techniques become more sophisticated, new applications for this compound are likely to emerge. Its role as a key intermediate in medicinal chemistry and materials science ensures continued relevance in scientific and industrial contexts.

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Amadis Chemical Company Limited
(CAS:23441-87-4)6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
A1151159
Purity:99%
Quantity:100mg
Price ($):171.0
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